ENVIROXIME

Beschreibung

Contextualization of ENVIROXIME within Antiviral Chemistry

Within antiviral chemistry, this compound is recognized as a substituted benzimidazole derivative nih.govtouro.edumdpi.com. Benzimidazole derivatives constitute a class of compounds that have demonstrated various biological activities, including antiviral properties mdpi.com. This compound's place in this context is defined by its specific inhibitory effects observed against a range of picornaviruses, a family of positive-strand RNA viruses that includes important human pathogens such as rhinoviruses and enteroviruses nih.govmedchemexpress.comresearchgate.netnih.govasm.orgcaymanchem.comasm.orgfrontierspartnerships.orgnih.gov. Its activity positions it among compounds studied for intervening in the viral life cycle.

Historical Trajectory of this compound Discovery and Early Investigations

This compound was developed at the Lilly research laboratory in the late 1970s asm.orgthieme-connect.com. Early investigations demonstrated its potent antiviral activity in cell culture against rhinoviruses and enteroviruses asm.orgnih.gov. These initial studies indicated that the compound could inhibit viral replication even when added several hours post-infection, suggesting a target involved in later stages of the viral life cycle, such as RNA replication or protein processing researchgate.netnih.govasm.orgasm.org. Despite promising in vitro results, subsequent research, including clinical studies, did not show significant clinical efficacy against rhinovirus infections mdpi.comnih.gov. This outcome, while halting its clinical development, underscored its potential as a research tool to understand viral mechanisms .

Significance of this compound as a Research Tool in Virology

This compound holds significance in virology research primarily due to its specific mechanism of action. Studies have shown that this compound targets the 3A coding region of picornaviruses, including rhinovirus and poliovirus mdpi.commedchemexpress.comresearchgate.netnih.govasm.orgnih.gov. The viral protein 3A, and its precursor 3AB, are involved in the formation of the viral RNA replication complex and the synthesis of plus-strand RNA nih.govmdpi.comresearchgate.netasm.orgasm.orgthieme-connect.comnih.govnih.gov. By inhibiting these functions, this compound provides researchers with a means to probe the natural roles and importance of the 3A protein in the viral replication process medchemexpress.comresearchgate.netnih.govasm.orgnih.gov. The identification of resistance mutations in the 3A coding region that abolish this compound's inhibitory effect further supports its utility as a tool for genetic and biochemical studies of viral replication mdpi.comresearchgate.netnih.gov.

Current Research Landscape and Key Unanswered Questions Regarding this compound

Current research involving this compound continues to build upon the understanding of its interaction with the viral replication machinery. Studies explore the precise binding mechanisms and conformational changes induced by this compound or this compound-like compounds that lead to the inhibition of 3A function and subsequent disruption of plus-strand RNA synthesis asm.orgacs.org. The identification of single point mutations in the 3A coding region that confer resistance highlights the critical nature of specific amino acids for this compound's activity and serves as an area of ongoing investigation mdpi.comresearchgate.netnih.gov. While the primary target is identified as the 3A coding region, the exact nature of the interaction, whether direct binding to 3A/3AB or an indirect effect on associated cellular or viral factors within the replication complex, remains a subject of detailed study asm.orgnih.gov. Furthermore, research into this compound-like compounds and combination therapies continues, aiming to identify molecules with improved properties or synergistic effects against picornoviruses mdpi.comfrontierspartnerships.orgnih.govnih.gov.

Detailed Research Findings:

Research has provided detailed insights into this compound's effects on viral replication. Studies using poliovirus type 1 and human rhinovirus type 14 demonstrated that this compound preferentially inhibits the synthesis of the viral plus strand RNA researchgate.netasm.orgnih.gov. The ratio of plus- to minus-strand RNA was significantly reduced in the presence of this compound . Furthermore, this compound was shown to inhibit the initiation of plus-strand RNA synthesis in poliovirus crude replication complexes researchgate.netasm.orgnih.gov.

Genetic studies mapping resistance mutations revealed that single nucleotide substitutions altering a single amino acid in the 3A coding region were sufficient to confer resistance to this compound mdpi.comresearchgate.netnih.govasm.org. This provided strong genetic evidence for 3A as the target.

In vitro studies have quantified the antiviral activity of this compound against various viruses in different cell lines. The minimal inhibitory concentration (MIC) has been determined for some viruses. thieme-connect.com

Note: The therapeutic index (TI) is presented as the ratio of the minimal toxic dose to the minimal effective dose thieme-connect.com.

This compound has also been shown to inhibit coxsackievirus B3-induced plaque formation in HeLa cells caymanchem.com. At a concentration of 1 µg/ml, it inhibited production of poliovirus PV1 viral RNA in HeLa cells caymanchem.com.

Eigenschaften

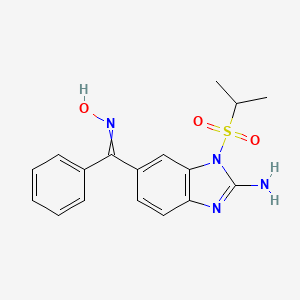

IUPAC Name |

N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Enviroxime

Historical Development of ENVIROXIME Synthetic Routes

The historical development of this compound synthesis is intertwined with the broader advancements in benzimidazole chemistry and oxime formation methodologies. Early synthetic efforts focused on establishing reliable routes to the key intermediates.

Evolution of Benzimidazole Core Synthesis

The benzimidazole core, a ubiquitous scaffold in medicinal chemistry, can be synthesized through various methods, typically involving the cyclization of o-phenylenediamines. The general synthesis of the benzimidazole scaffold involves the cyclization of o-phenylenediamines with a C1 synthon, such as a carboxylic acid, aldehyde, or their derivatives, under acidic or oxidative conditions organic-chemistry.org. The evolution of these methods has aimed at improving yields, reducing reaction times, and enhancing functional group tolerance. For instance, one-pot procedures involving the condensation of o-phenylenediamines with aryl aldehydes in the presence of oxidants like H₂O₂ have been reported organic-chemistry.org. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields in the synthesis of 2-substituted benzimidazoles organic-chemistry.orgscispace.com.

A key intermediate in the synthesis of this compound is 2-amino-5-benzoylbenzimidazole. The acylation of this intermediate is a crucial step in the synthesis of both Mebendazole and this compound tandfonline.com. Selective acylation techniques at specific nitrogen atoms of the imidazole ring are employed to introduce the required substituents tandfonline.com. Early studies on the acylation of 2-aminobenzimidazole derivatives, including 2-amino-5-benzoylbenzimidazole, revealed that the regioselectivity and stability of the acylation products are influenced by the substituents on the benzimidazole ring, such as the benzoyl group at the 5-position tandfonline.com.

Oxime Formation Methodologies

The formation of the oxime functional group, a characteristic feature of this compound, typically involves the reaction of a ketone or aldehyde with hydroxylamine or its salt. In the case of this compound, the synthesis involves the oximation of a benzoyl group attached to the benzimidazole core tandfonline.comacs.org. This reaction converts the ketone functionality into a hydroxylimino group (-C=N-OH).

The oximation procedure described in the literature for this compound and its analogs involves reacting the benzoyl-substituted benzimidazole intermediate with hydroxylamine hydrochloride acs.org. The reaction conditions, including solvent and temperature, are optimized to favor the formation of the desired oxime product. This step introduces the -C=N-OH moiety, which is essential for the biological activity of this compound acs.org. The oxime ether function is also an important structural motif found in other antiviral agents mdpi.com.

Contemporary Approaches to this compound Synthesis

Contemporary approaches to this compound synthesis focus on refining existing methods, achieving stereochemical control, and incorporating principles of green chemistry.

Stereoselective Synthesis of this compound Isomers

This compound, with its oxime moiety, can exist as syn (or Z) and anti (or E) isomers due to the restricted rotation around the carbon-nitrogen double bond of the oxime. The synthesis of these isomers and their separation or stereoselective formation is an important aspect of this compound chemistry acs.orgacs.org.

Research has reported the synthesis and characterization of both syn and anti isomers of related benzimidazole oximes acs.orgacs.org. While the search results did not provide detailed stereoselective synthetic routes specifically for this compound itself, the general methodologies for achieving stereocontrol in oxime formation or separation of isomers would be applicable. For instance, the synthesis of oxime ether glycosides has demonstrated the possibility of achieving high E/Z stereocontrol mdpi.com.

The anti isomer of a related compound, anti-6-[(hydroxyimino)phenylmethyl]-2-(methylamino)-1-[(1-methylethyl)sulfonyl]-1H-benzimidazole, has been characterized by 1H NMR spectroscopy, with specific chemical shifts observed for its protons acs.org. Similarly, the syn isomer of syn-6-[(hydroxyimino)phenylmethyl]-2-methoxy-1-[(1-methylethyl)sulfonyl]-1H-benzimidazole has also been characterized by 1H NMR acs.org.

Green Chemistry Principles in this compound Production

Incorporating green chemistry principles into the synthesis of pharmaceuticals like this compound is crucial for minimizing environmental impact and improving sustainability wikipedia.orgjocpr.com. While specific green synthesis routes for this compound were not detailed in the search results, general advancements in green chemistry can be applied to its production.

Green chemistry principles include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, and designing for energy efficiency wikipedia.org. For the synthesis of the benzimidazole core, greener approaches such as using water as a solvent, microwave irradiation, or catalysis with environmentally benign substances are being explored organic-chemistry.orgscispace.com. For example, the synthesis of benzimidazoles from o-phenylenediamines using D-glucose as a C1 synthon in water is an example of a greener approach organic-chemistry.org. Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields for benzimidazole formation organic-chemistry.orgscispace.com.

Applying these principles to this compound synthesis would involve evaluating and potentially modifying the existing routes to use less hazardous solvents, reduce energy consumption, and minimize waste generation.

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs have been pursued to explore structure-activity relationships and potentially identify compounds with improved properties. Analogs have been synthesized with modifications at various positions of the benzimidazole core and the oxime moiety.

Studies have focused on synthesizing vinylacetylene analogs of this compound, which were found to be potent inhibitors of poliovirus in tissue culture nih.govresearchgate.net. These analogs maintain the core benzimidazole structure but incorporate a vinylacetylene group.

Another area of investigation has been the synthesis of C2 analogs of this compound, exploring the role of functionality at the C2 position of the benzimidazole ring acs.orgnih.govacs.org. These studies involved synthesizing a series of compounds with different substituents at C2 to understand their impact on antiviral activity acs.org. For instance, primary amino substitution at C2 was found to be highly active acs.org. Ab initio calculations suggested that the presence of an amino hydrogen at C2 can form a strong internal hydrogen bond with the sulfonyl oxygen at N1, potentially influencing the conformation and activity of the molecule acs.org.

The synthesis of these analogs often follows similar routes to the parent compound, with modifications introduced at the appropriate synthetic steps. Characterization of these analogs is typically performed using spectroscopic techniques such as 1H NMR and mass spectrometry acs.org.

The following table summarizes some of the synthesized analogs and their key structural variations:

| Analog Type | Key Structural Modification | Reference |

| Vinylacetylene Analogs | Incorporation of a vinylacetylene group | nih.govresearchgate.net |

| C2 Analogs | Variation of substituents at the C2 position | acs.orgnih.gov |

| Thiophene-carboxamide Analogs | Different core structure with similarity to this compound | researchgate.net |

These studies on this compound analogs provide valuable insights into the structural requirements for antiviral activity and guide the design of future compounds.

Chemical Modifications of the Benzimidazole Moiety

The benzimidazole core is a fundamental scaffold in medicinal chemistry, and modifications at various positions can significantly impact biological activity chemijournal.com. In the case of this compound, the core structure is a 2-amino-1H-benzimidazole substituted with an isopropylsulfonyl group at N1 and a (phenyl)(hydroxyimino)methyl group at the 6-position nih.govmypresto5.comsigmaaldrich.com.

The synthesis of this compound involves the formation of the substituted benzimidazole nucleus and the subsequent introduction of the key functional groups. One approach to synthesizing benzimidazole derivatives like this compound involves starting from a precursor such as 2-amino-5-benzoylbenzimidazole. Selective acylation techniques can then be employed to introduce substituents at the nitrogen atoms of the imidazole ring tandfonline.com. For this compound, the isopropylsulfonyl group is selectively introduced at the N1 position tandfonline.com. This selective N-substitution is a critical step in the synthesis, influencing the final structure and properties of the compound tandfonline.com.

Research into benzimidazole-based drugs indicates that modifications at the 1, 2, and 5(6)-positions of the benzimidazole nucleus are particularly important for biological activity chemijournal.com. While the core synthesis establishes the basic substitution pattern, further chemical modifications of the benzimidazole moiety itself (beyond the initial N1 sulfonyl group and C2/C6 substituents) could involve altering the substituents at other positions (e.g., 4 or 7) or exploring different groups at the N1 position, although detailed studies specifically on these types of modifications to the this compound core were not extensively described in the consulted literature. The presence of the isopropylsulfonyl group at N1 is a defining feature of this compound's benzimidazole moiety nih.govncats.iosigmaaldrich.com.

Structural Variations at the Oxime Ether Group

This compound contains a phenyl ketone oxime moiety at the 6-position, characterized by a C=N-OH group nih.govmypresto5.comsigmaaldrich.com. The synthesis of this oxime typically involves the oximation of a benzimidazole phenyl ketone intermediate tandfonline.com. This process can yield both syn (Z) and anti (E) isomers with respect to the C=N double bond ncats.iosigmaaldrich.com. The separation and study of these isomers can be important as they may exhibit different biological activities ncats.iosigmaaldrich.com.

While this compound itself features a terminal hydroxyl group on the oxime, structural variations can involve converting this oxime into an oxime ether by replacing the hydrogen atom of the hydroxyl group with an alkyl or aryl group (-C=N-O-R) nitrkl.ac.inmdpi.com. Oxime ethers are prevalent motifs in many bioactive compounds, including other antiviral agents nitrkl.ac.inmdpi.com.

The synthesis of oxime ethers is commonly achieved through the condensation of aldehydes or ketones with O-substituted hydroxylamines (H2N-O-R) nitrkl.ac.inmdpi.com. Applying this to an this compound precursor containing the phenyl ketone would involve reaction with an appropriate O-substituted hydroxylamine to directly form the oxime ether analog. Alternatively, the synthesized this compound oxime could potentially undergo O-alkylation or O-arylation reactions to yield the corresponding oxime ethers.

Studies on related antiviral compounds have shown that the addition of an oxime ether group can lead to improved antiviral activity nih.gov. For instance, in the context of compounds related to this compound, the addition of an oxime ether group was reported to significantly enhance activity nih.gov. Vinylacetylene analogs of this compound, which incorporate structural changes including potentially variations involving the oxime functionality or its surroundings, have also been synthesized and studied for their antiviral properties researchgate.netresearchgate.net. The exploration of different substituents (R) in the oxime ether moiety (-O-R) represents a key strategy for generating analogs with potentially altered pharmacokinetic or pharmacodynamic properties.

Exploration of C2-Substituted this compound Analogs

The C2 position of the benzimidazole core in this compound is substituted with an amino group (-NH2) nih.govsigmaaldrich.com. Extensive research has been conducted to explore the impact of varying the substituent at this C2 position on the antiviral activity of this compound analogs researchgate.netnih.govacs.orgacs.org. These studies aimed to identify critical functional groups and understand their role in the mechanism of antiviral action.

A series of C2-substituted analogs of this compound have been synthesized and evaluated researchgate.netnih.govacs.org. Research findings indicate that the nature of the substituent at the C2 position significantly influences the antiviral potency. Notably, the primary amino substitution at C2, as present in this compound itself, has been found to be the most active among the tested substituents researchgate.netnih.govacs.org.

Detailed research, including ab initio calculations, has provided insights into the role of the C2 substituent researchgate.netnih.govacs.org. These studies suggest that larger groups at the C2 position may lead to repulsive steric interactions at the N3 position of the benzimidazole ring researchgate.netnih.govacs.org. In cases where the molecular conformation is rigid and limits flexibility, these unfavorable steric interactions can severely reduce antiviral activity researchgate.netnih.govacs.org. Furthermore, the studies indicate that a hydrogen atom of the C2 amino group in this compound forms a strong hydrogen bond with the N1 sulfonyl oxygen researchgate.netnih.gov. This intramolecular hydrogen bond is hypothesized to enhance activity by orienting the second hydrogen atom favorably for interaction at the antiviral target site researchgate.netnih.gov.

Detailed findings from studies on C2-substituted analogs highlight the sensitivity of antiviral activity to the specific chemical group present at this position. The primary amino group appears to be optimal for maintaining potent activity.

| C2 Substituent | Reported Impact on Antiviral Activity |

| -NH₂ (Primary Amino) | Most active researchgate.netnih.govacs.org |

| Larger groups | Reduced activity due to steric effects researchgate.netnih.govacs.org |

These findings underscore the critical role of the C2 amino group and the constraints on its substitution for maintaining the antiviral efficacy of this compound.

Advanced Analytical Methodologies for Enviroxime Research

Chromatographic Techniques for ENVIROXIME Quantification and Purity Assessment

Chromatography plays a vital role in separating this compound from complex mixtures, allowing for its precise quantification and the assessment of its purity. Various chromatographic modes are employed depending on the specific analytical need.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

HPLC is a widely used technique for the analysis of this compound, particularly for its quantification in biological samples and for purity assessment. nih.govscribd.com Reversed-phase HPLC is a common approach. For instance, a method has been developed for the determination of this compound in biological matrixes such as plasma, nasal wash, urine, and tissue homogenate using reversed-phase chromatography on an octylsilane column. nih.gov This method utilized a mobile phase consisting of 65% methanol and 35% 0.14 M sodium acetate. nih.gov Electrochemical detection at +0.85 V was employed, offering sensitivity down to nanogram per milliliter levels in plasma. nih.gov This demonstrates the capability of HPLC coupled with appropriate detection methods for sensitive and accurate this compound analysis in complex biological samples. The purity of this compound is also commonly assessed by HPLC, with reported purities of ≥98% for research-grade material.

Gas Chromatography (GC) for Volatile this compound Derivatives (if applicable)

While the primary structure of this compound suggests it may not be sufficiently volatile for direct GC analysis without derivatization, GC can be applicable for the analysis of volatile derivatives or potential degradation products. Search results did not provide specific examples of GC methods applied directly to this compound or its volatile derivatives. However, GC is a standard technique for analyzing volatile organic compounds and could potentially be employed if this compound were converted into a volatile form or if volatile metabolites were of interest.

Chiral Chromatography for Stereoisomer Separation

This compound contains a chiral center at the carbon bearing the phenyl and hydroxylamino groups. scbt.com Therefore, it can exist as stereoisomers (enantiomers). Chiral chromatography, particularly chiral HPLC, is the method of choice for separating and analyzing these stereoisomers. google.comresearchgate.netuva.esirb.hr This technique utilizes stationary phases containing a chiral selector that can differentiate between enantiomers, allowing for their separation and individual quantification. While specific data on the chiral separation of this compound enantiomers was not prominently featured in the search results, the principle of chiral chromatography is well-established for resolving racemic mixtures of compounds with chiral centers, including those structurally related to this compound or other oxime-containing compounds. researchgate.netuva.esirb.hrresearchgate.net The development of chiral chromatographic methods for this compound would involve selecting an appropriate chiral stationary phase and optimizing the mobile phase composition to achieve sufficient resolution of the enantiomers.

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic techniques provide invaluable information regarding the structure and identity of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental tool for the structural elucidation of organic molecules like this compound. nih.govmdpi.comresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the arrangement of atoms and functional groups within the this compound molecule. This is crucial for confirming the synthesized structure, identifying impurities, and characterizing metabolites. Studies on compounds structurally related to this compound or containing oxime moieties have utilized ¹H and ¹³C NMR to confirm structures and assign configurations (E/Z isomers of oximes). mdpi.com For example, ¹H NMR spectra can differentiate between the oximyl protons of E and Z isomers. mdpi.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound and its metabolites, aiding in their identification and quantification. nih.govresearchgate.netresearchgate.net Coupled with chromatographic techniques like HPLC (LC-MS), it provides a highly selective and sensitive method for analyzing complex samples. nih.govresearchgate.netresearchgate.net LC-MS has been used to check the purity of this compound and related this compound-like compounds in research studies. nih.govresearchgate.netresearchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (358.42 g/mol for C₁₇H₁₈N₄O₃S) and characteristic fragment ions that provide structural information. scbt.comebi.ac.uk MS is particularly useful for identifying and characterizing metabolites by detecting compounds with altered molecular weights compared to the parent drug.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, are fundamental tools for the identification and structural elucidation of organic compounds like this compound. While direct spectral data for this compound were not extensively detailed in the available literature, its suitability for analysis by IR spectroscopy has been noted. High-purity this compound is considered suitable for techniques including IR spectroscopy and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

UV-Vis spectroscopy measures the absorption or transmission of UV and visible light through a sample, providing information about electronic transitions within the molecule. technologynetworks.com, wikipedia.org This technique is widely used for quantitative determination of compounds that absorb in the UV-Vis region, often at wavelengths corresponding to maximum absorbance for enhanced sensitivity. technologynetworks.com, wikipedia.org

IR spectroscopy, on the other hand, probes the vibrational modes of a molecule by measuring the absorption or emission of infrared radiation. uniparthenope.it The resulting spectrum provides a unique molecular fingerprint, allowing for the identification of functional groups and providing structural information. uniparthenope.it, nih.gov IR spectroscopy is a versatile technique applicable to a wide variety of organic, inorganic, and biological samples and is used for both structure elucidation and quantification. uniparthenope.it It is also employed for identification purposes, confirming results from other techniques and for quality assurance. uniparthenope.it

Electrochemical and Biosensing Approaches for this compound Detection

Electrochemical methods offer sensitive and selective approaches for the detection and quantification of electroactive compounds. A notable application for this compound is its determination in various biological matrices using liquid chromatography coupled with electrochemical detection (LC-EC). nih.gov, capes.gov.br, globalauthorid.com, biodeep.cn

A specific LC-EC method has been developed for the determination of this compound in biological samples, including plasma, nasal wash, urine, and tissue homogenate. nih.gov This method utilizes reversed-phase chromatography on an octylsilane column with a mobile phase of 65% methanol and 35% 0.14 M sodium acetate to separate this compound from other components, including its co-isomer zinviroxime and an internal standard, hexestrol. nih.gov Detection is achieved electrochemically using a glassy carbon electrode maintained at a potential of +0.85 V. nih.gov

This LC-EC assay demonstrated high accuracy and reliability for this compound determination in multiple biological sample types. nih.gov The reported detection limits highlight the sensitivity of this electrochemical approach:

| Biological Matrix | Detection Limit (ng/mL) |

| Plasma | 4 |

| Nasal Wash | 15 |

| Urine | 20 |

| Tissue Homogenate | 20 |

Table 1: Detection Limits for this compound using LC-EC in Various Biological Matrices nih.gov

The procedure involved extracting this compound, zinviroxime, and hexestrol from samples using benzene, followed by evaporation of the benzene layer and reconstitution of the residue before injection onto the liquid chromatograph. nih.gov The method achieved greater than 97% accuracy and a relative standard deviation of less than 4% for plasma assays. nih.gov

Biosensing approaches, while not specifically detailed for direct this compound detection in the provided results, are broadly explored for detecting various substances, including viral pathogens in environmental samples , researchgate.net. Given that this compound is recognized for its antiviral activity nih.gov, nih.gov, mdpi.com, mdpi.com, the potential exists for developing biosensors that could indirectly detect the presence or impact of this compound based on its interaction with viral targets or related biological processes. For instance, the chemical properties of compounds structurally related to this compound have been considered for integration into biosensors for detecting viral contaminants in water.

Sample Preparation and Matrix Effects in Environmental and Biological (Non-Human) this compound Analysis

Effective sample preparation is a critical step in the analysis of this compound in both environmental and biological matrices, particularly non-human samples, to ensure accurate and reliable results. organomation.com, pjoes.com The complexity of the sample matrix significantly influences the required preparation techniques. pjoes.com

For biological samples, such as tissue homogenates which could be derived from non-human sources, extraction procedures are essential to isolate this compound from the complex biological matrix. The LC-EC method described earlier for biological matrices employed a benzene extraction step to isolate this compound and related compounds. nih.gov Following extraction, the solvent was evaporated, and the residue was reconstituted for chromatographic analysis. nih.gov This highlights a common approach involving solvent extraction, concentration, and reconstitution to prepare biological samples for analysis. General challenges in biological sample analysis include the need for extraction and cleanup techniques due to the complex nature of matrices like plasma, saliva, or urine, with miniaturized techniques being explored for efficiency. researchgate.net

In environmental analysis, sample preparation involves collecting, preserving, and preparing samples from matrices such as water, soil, and air for analysis. organomation.com, researchgate.net Proper preparation is vital to ensure samples accurately represent environmental conditions and to prevent contamination, degradation, or analyte loss. organomation.com The specific preparation steps depend on the sample type and the analytical goal. pjoes.com

Matrix effects, defined as the influence of components in the sample other than the analyte on the analytical signal, pose a significant challenge in both environmental and biological analyses of this compound. nemc.us, mdpi.com, restek.com These effects can lead to signal suppression or enhancement, distorting quantitative results. mdpi.com, restek.com The degree of matrix effect can vary depending on the sample type and its composition, with complex matrices often exhibiting stronger effects. mdpi.com

In environmental samples, matrix effects can influence the recovery of analytes and the accuracy of detection methods, particularly in complex matrices like water. researchgate.net Studies on environmental sampling controls emphasize the need to account for matrix effects, sometimes by creating facsimile matrices for calibration or spiking experiments to assess bias. researchgate.net

For biological samples, matrix components can interfere with detection methods, as seen in LC-MS/MS analysis where co-eluting impurities can affect ionization efficiency. mdpi.com, restek.com While the LC-EC method for this compound in biological matrices demonstrated high accuracy nih.gov, suggesting minimized matrix effects for that specific application, matrix effects are a general consideration in the analysis of compounds in biological samples, including those from non-human sources. Techniques like using internal standards or employing effective cleanup procedures can help mitigate matrix effects. mdpi.com, restek.com Dilution of samples has also been shown to decrease matrix effects in some analytical contexts. nih.gov

Theoretical and Computational Investigations of Enviroxime

Quantum Chemical Calculations for ENVIROXIME Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, charge distribution, energy levels, and reactivity. For compounds related to this compound, quantum chemical calculations have been employed to understand various molecular properties. acs.orgresearchgate.netresearchgate.netpreprints.org

Electronic Structure and Conformation Analysis

Studies utilizing quantum chemical calculations on related imidazole compounds have focused on aspects such as geometry optimization and frequency analysis to determine stable molecular conformations. acs.orgpreprints.org These calculations can reveal the preferred three-dimensional arrangement of atoms in a molecule and the energy barriers between different conformations. For C2-substituted analogs of this compound, ab initio calculations have been used to investigate steric interactions and hydrogen bonding, which are critical factors influencing molecular conformation and, consequently, antiviral activity. acs.org Analysis of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) can also provide insights into a molecule's reactivity and how it might interact with other molecules, although specific detailed results for this compound were not extensively found in the provided snippets. researchgate.net

Reaction Mechanism Prediction for Synthesis and Degradation

Computational chemistry can be used to predict the mechanisms and energetics of chemical reactions, which is valuable for understanding both the synthesis and degradation pathways of a compound. While the provided information mentions the synthesis of this compound analogs acs.orgacs.orgacs.org and the inhibition of viral RNA synthesis by this compound researchgate.netmedchemexpress.comunica.it, detailed computational studies specifically predicting the reaction mechanisms for this compound's chemical synthesis or its metabolic/environmental degradation were not prominent in the search results. However, computational approaches are generally applied in chemistry to study reaction mechanisms by calculating transition states and activation energies.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics, MD simulations can provide dynamic insights into the behavior of molecular systems, including the interactions between a ligand and a protein or the movement of molecules within a membrane. cardiff.ac.uktubitak.gov.trresearchgate.net MD simulations are valuable for exploring the structural and dynamical features of compounds when they bind to biological targets. tubitak.gov.trresearchgate.net

Ligand-Protein Binding Dynamics (with viral targets)

This compound exerts its antiviral effect by targeting viral protein 3A and host factors like PI4KB and OSBP, which are involved in viral replication. nih.govresearchgate.netcardiff.ac.ukfrontiersin.orgnih.govresearchgate.netoup.commdpi.comunil.chresearchgate.netasm.orgmedchemexpress.comunica.itacs.orgresearchgate.net MD simulations can be applied to study the dynamic process of this compound binding to these protein targets. While specific detailed MD studies focused solely on this compound binding to 3A, PI4KB, or OSBP were not extensively described in the search results, MD simulations have been used in the context of studying interactions between other antiviral compounds and viral proteins, such as the SARS-CoV-2 main protease (Mpro) or enterovirus VP1. tubitak.gov.trresearchgate.netacs.org These simulations can help characterize the binding pose, stability of the complex, and the conformational changes that occur upon binding, providing a dynamic view that static docking studies cannot offer. tubitak.gov.trresearchgate.netacs.org

Membrane Permeation and Transport Modeling (theoretical, non-clinical)

The replication of many viruses, including those targeted by this compound, involves the formation of specialized membrane structures within the host cell, often referred to as replication organelles. frontiersin.orgmdpi.comresearchgate.netasm.orgnih.govscispace.commdpi.com this compound's targets, PI4KB and OSBP, are involved in the manipulation of cellular membranes and lipid metabolism to create these structures. frontiersin.orgmdpi.comresearchgate.netasm.orgscispace.com Understanding how this compound interacts with or permeates biological membranes is relevant to its cellular uptake and distribution. While the provided information mentions membrane permeability in the context of antiviral compounds mdpi.com and discusses the role of membranes in viral replication frontiersin.orgmdpi.comresearchgate.netasm.orgnih.govscispace.commdpi.com, detailed theoretical modeling or simulations specifically on this compound's membrane permeation or transport were not extensively found. However, computational methods, including MD simulations, are widely used to model the passive diffusion of molecules across lipid bilayers and their interactions with membrane proteins.

Structure-Activity Relationship (SAR) Modeling of this compound Analogs (non-clinical focus)

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. Computational SAR modeling, including Quantitative Structure-Activity Relationship (QSAR) techniques, uses mathematical and statistical methods to build predictive models based on molecular descriptors. SAR studies have been conducted on this compound and its analogs to identify the key structural features responsible for their antiviral potency. mdpi.comunil.chacs.orgacs.orgacs.orgmdpi.comjournalwjbphs.com These studies have explored the impact of modifications at different positions of the this compound core structure on its activity against rhinoviruses and enteroviruses. acs.orgacs.orgacs.org For instance, studies on C2-substituted analogs investigated the role of the amino group at this position. acs.org SAR studies on vinylacetylene analogs also provided insights into structural requirements for activity and mechanism of action. acs.org QSAR studies have utilized quantum chemical descriptors to build models predicting antiviral activity. ijnrd.org CoMFA and docking studies have also been applied in the SAR analysis of related rhinovirus inhibitors to understand their binding mechanisms. ijnrd.org These computational SAR approaches help guide the design and synthesis of new analogs with improved activity or properties.

Quantitative Structure-Activity Relationships (QSAR) for Antiviral Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural properties of chemical compounds and their biological activity. For this compound and related antiviral agents, QSAR analysis has been employed to gain insights into the structural features that contribute to antiviral potency and to guide the design of more effective compounds nih.govresearchgate.netmdpi.com.

Research has utilized QSAR analysis to potentially enhance the potency and broaden the spectrum of activity of this compound and similar compounds nih.gov. These studies often involve calculating molecular descriptors that capture various structural and physicochemical properties of the molecules. These descriptors are then correlated with measured antiviral activity data using statistical methods to build predictive models researchgate.netresearchgate.net.

One study exploring C2-substituted analogs of this compound employed ab initio calculations to investigate the role of critical functionality in antiviral activity acs.org. These calculations suggested that larger groups at the C2 position might induce repulsive steric interactions at N3, potentially reducing antiviral activity in cases where conformational flexibility is limited acs.org. Furthermore, the calculations indicated a strong hydrogen bond between an amino hydrogen at C2 and the N1 sulfonyl oxygen in this compound, which might enhance activity by orienting the second hydrogen favorably for interaction at an antiviral site acs.org.

QSAR models have also been applied in virtual screening efforts. For instance, a binary QSAR model designed to predict antiviral therapeutic activity listed this compound with a high predicted activity value scienceopen.comtubitak.gov.tr. Another application involved using Hierarchical QSAR Technology (HiT QSAR) to predict the antiviral effects of combinations of picornavirus replication inhibitors, including this compound, against poliovirus 1 researchgate.netresearchgate.net. This approach utilized simplex representation of molecular structure (SiRMS) for generating molecular descriptors of both pure compounds and mixtures researchgate.net. Predictive QSAR models were developed using partial least squares (PLS), and the analysis aimed to identify structural fragments and components contributing to antiviral activity researchgate.net.

Predictive Models for this compound Derivatives

Predictive modeling plays a role in the development and understanding of this compound derivatives. By establishing relationships between chemical structure and biological activity (as in QSAR), researchers can predict the potential activity of novel, unsynthesized derivatives and prioritize candidates for synthesis and testing nih.govresearchgate.net.

The synthesis and study of various this compound analogs, such as C2-substituted derivatives and vinylacetylene analogs, have been reported acs.orgacs.org. Computational methods, including ab initio calculations, have been used in conjunction with synthesis and biological evaluation to explore how structural modifications influence antiviral activity acs.org. These investigations contribute to building a structure-activity relationship understanding that can inform predictive modeling efforts for designing new derivatives with improved properties.

The identification of this compound-like compounds and the use of SAR/QSAR analysis in their development highlight the application of predictive approaches in generating new antiviral candidates based on the this compound scaffold nih.govnih.govnih.gov. While specific detailed predictive models for large libraries of this compound derivatives were not extensively detailed in the search results beyond the QSAR applications mentioned, the fundamental principles of QSAR and SAR studies inherently involve building models to predict activity based on structural variations.

Predictive Modeling for this compound Environmental Fate and Transport

Information regarding predictive modeling specifically concerning the environmental fate and transport of this compound was not found in the consulted search results. The available literature primarily focuses on its antiviral properties, mechanism of action, synthesis, and related computational studies in the context of drug discovery and medicinal chemistry.

Emerging Applications and Technological Innovations with Enviroxime

ENVIROXIME as a Probe for Viral Replication Mechanisms

This compound has served as a valuable tool for investigating the intricate processes of viral replication, particularly for picornaviruses like rhinoviruses and poliovirus. Its activity is linked to the inhibition of viral RNA replication. nih.govacs.orgasm.orgscispace.com Studies have shown that this compound targets the viral protein 3A and its precursor 3AB, which are crucial components involved in the formation of the viral RNA replication complex. nih.govresearchgate.netnih.govasm.orgasm.orgmdpi.comnih.gov By inhibiting these proteins, this compound effectively suppresses viral replication. nih.gov

Detailed research, utilizing model systems such as poliovirus type 1 and human rhinovirus type 14, has demonstrated that this compound can inhibit viral replication even when added several hours post-infection, suggesting it targets a step in RNA replication or protein processing. nih.govasm.org Genetic analyses of this compound-resistant mutants revealed single amino acid substitutions within the 3A coding region that confer resistance to the compound, confirming 3A as a key target. researchgate.netnih.govasm.orgasm.orgnih.gov

Biochemical experiments further support this mechanism, indicating that this compound preferentially inhibits the synthesis of the viral plus-strand RNA. nih.govasm.org It has also been shown to inhibit the initiation of plus-strand RNA synthesis, as measured by the addition of [32P]uridine to 3AB in crude replication complexes. nih.govasm.org These findings highlight 3A as a targetable protein by antiviral drugs and underscore this compound's utility as a probe for understanding the natural function of the 3A protein. nih.govasm.org

Beyond directly targeting viral proteins, this compound has also been identified as an inhibitor of the host factor phosphatidylinositol 4-kinase type IIIβ (PI4KIIIβ). sigmaaldrich.comresearchgate.netmdpi.comnih.govunil.ch PI4KIIIβ is a host enzyme that plays a critical role in the replication process of enteroviruses by modulating the lipid microenvironment necessary for the formation of viral RNA replication organelles. mdpi.commdpi.com this compound's inhibitory effect on PI4KIIIβ further contributes to its ability to suppress viral replication and provides another avenue through which it can be used to probe the host pathways utilized by viruses. researchgate.netmdpi.com this compound-like compounds, which may or may not be structurally similar but exert the same effect on PI4KIIIβ, have also been studied in this context. asm.orgresearchgate.netnih.govunil.chnih.gov

Studies have quantified the antiviral activity of this compound against various viruses in cell culture. For instance, this compound has been shown to inhibit coxsackievirus B3-, rhinovirus-, or poliovirus-induced plaque formation in HeLa monolayer cell cultures at concentrations ranging from 0.1 to 10 µg/ml. caymanchem.com It also inhibits the production of poliovirus PV1 viral RNA in HeLa cells at a concentration of 1 µg/ml. caymanchem.com

While specific data tables detailing research findings solely focused on this compound's role as a probe were not extensively available in the provided snippets, the information clearly establishes its use in elucidating viral replication mechanisms through genetic and biochemical studies.

Conceptual Design for this compound in Environmental Remediation (if chemically plausible)

Based on the available search results, there is limited specific information detailing the conceptual design or demonstrated chemical plausibility for the direct application of this compound in environmental remediation. While benzimidazole derivatives, as a class of compounds which includes this compound, have been mentioned in the context of environmental remediation efforts such as the treatment of polluted waters and soils or the bioremediation of post-mining landscapes and wastes, specific research or conceptual designs focusing on this compound itself in these applications were not found in the provided sources. actamicrobio.bgmgcollegearmori.ac.indsclatur.org

One source notes that compounds similar to Enviradene, another benzimidazole derivative, have indicated potential for use in environmental remediation processes to degrade pollutants or enhance microbial activity. However, this does not provide specific details or conceptual designs for this compound's own application in this domain.

Bioremediation Enhancement Through this compound-Related Compounds

Similarly, specific research findings or conceptual designs demonstrating the enhancement of bioremediation processes directly through the application of this compound were not present in the consulted search results. Although bioremediation is mentioned in the broader context of environmental solutions where benzimidazole derivatives are discussed, the precise role or potential of this compound itself in enhancing microbial activity or the degradation of pollutants through bioremediation was not detailed. actamicrobio.bgdsclatur.org While related compound classes have been explored for such purposes, specific data for this compound in this area is not available in the provided information.

This compound in Material Science (e.g., coatings, surfaces)

Information regarding the application of this compound in material science contexts, such as its integration into coatings, surfaces, or the development of functionalized nanomaterials for these purposes, was not found in the provided search results.

Mentions of nanomaterials in relation to this compound primarily concerned its investigation for pulmonary delivery via liposomes as a drug delivery system. researchgate.netmdpi.comencyclopedia.pub This application focuses on using nanomaterials as carriers for this compound within a therapeutic context, rather than utilizing this compound itself as a component to functionalize materials for surface properties or other material science applications.

Development of this compound-Functionalized Nanomaterials

Information found in the search results regarding this compound and nanomaterials pertained to the delivery of this compound using nanomaterial carriers like liposomes for drug delivery purposes. researchgate.netmdpi.comencyclopedia.pub There was no information detailing the development of nanomaterials functionalized with this compound for material science applications such as creating functional coatings or surfaces.

Role of this compound in Agricultural or Veterinary Applications (non-human, non-toxicity focused)

The application of antiviral compounds in agriculture and veterinary science (excluding human treatment and focusing on non-toxicity aspects relevant to the environment and treated organisms) is an area of ongoing research. This compound's demonstrated ability to interfere with viral replication processes offers a basis for investigating its utility in managing viral diseases impacting plant health and livestock productivity. Although comprehensive studies specifically detailing this compound's widespread use or established technological innovations in these fields are limited in the provided search results, the mechanistic insights gleaned from existing research provide a foundation for potential emerging applications. Some research has explored its effects in animal models and relevant cell cultures. caymanchem.comnih.govmdpi.com

Antiviral Strategies in Plant Pathology (if applicable)

Information directly detailing the application of this compound in plant pathology is not prominently featured in the provided search results. While the compound is recognized for its antiviral activity against certain viruses, its efficacy and role in combating plant viruses have not been extensively documented in this context. Research into antiviral strategies in plant pathology often involves identifying compounds that can inhibit viral replication or movement within plant tissues, or enhance plant defense mechanisms. The known mechanism of this compound, primarily targeting viral replication machinery in animal viruses, would necessitate specific investigations to determine if analogous targets exist and are affected in plant-infecting viruses. One search result mentions a "Department of Microbiology and Plant Pathology" in relation to resistance mechanisms to this compound in rhinoviruses and enteroviruses, suggesting a potential link in research areas, but does not provide details on plant applications of this compound itself. up.ac.za

Understanding Viral Infections in Livestock (mechanistic, not dosage or safety)

This compound's mechanism of action provides valuable insights into potential strategies for understanding and potentially counteracting viral infections in livestock. Research indicates that this compound inhibits the replication of certain viruses by targeting the viral 3A protein or interfering with the host's PI4KB/OSBP pathway. researchgate.netnih.govthieme-connect.comnih.govresearchgate.netresearchgate.net

The viral 3A protein is involved in the formation of viral RNA replication complexes, which are essential for the virus to multiply within host cells. By targeting this protein, this compound can suppress viral replication. researchgate.netnih.govnih.gov Studies using poliovirus and rhinovirus as models have shown that this compound preferentially inhibits the synthesis of the viral plus-strand RNA and the initiation of its synthesis. researchgate.netnih.gov Resistance to this compound has been linked to specific mutations in the 3A coding region, highlighting the critical role of this protein as an antiviral target. researchgate.netnih.gov

Furthermore, this compound has been shown to inhibit the enzymatic activity of PI4KIIIβ, a host protein that plays a crucial role in the formation of replication organelles used by some viruses. researchgate.net PI4KIIIβ is involved in synthesizing phosphatidylinositol 4-phosphate (PI4P), a lipid essential for membrane trafficking and organelle integrity, processes that viruses can hijack for their replication. researchgate.net Interference with this host pathway by this compound can disrupt the viral life cycle.

Studies involving animal models and relevant cell cultures have provided some data on this compound's activity against viruses that can affect animals. For instance, it has been shown to reduce viral titers in DRAW macrophages infected with the DA strain of Theiler's murine encephalomyelitis virus. caymanchem.com Research with CD-1 mice infected with Coxsackie A21 has also explored the effects of this compound analogs. nih.gov While the direct therapeutic use in diverse livestock species requires further investigation, the mechanistic understanding gained from these studies regarding this compound's interference with viral replication machinery and host factors provides a basis for exploring its potential in veterinary antiviral strategies.

Research Findings on this compound's Antiviral Mechanism (Mechanistic Focus)

| Target | Mechanism of Action | Relevant Viruses Studied (Examples) |

| Viral 3A Protein | Inhibition of viral RNA replication complex formation; preferential inhibition of plus-strand RNA synthesis initiation. researchgate.netnih.gov | Poliovirus, Rhinovirus, Coxsackievirus A21 researchgate.netnih.govnih.gov |

| Host PI4KB/OSBP Pathway | Inhibition of PI4KIIIβ enzymatic activity, disrupting replication organelle formation. researchgate.netresearchgate.net | Poliovirus, Enterovirus D68 researchgate.netresearchgate.net |

This table summarizes key mechanistic findings related to this compound's antiviral activity, which are relevant for understanding its potential role in addressing viral infections in livestock from a scientific perspective.

Future Research Directions and Unresolved Questions for Enviroxime

Advancing Understanding of ENVIROXIME's Broad-Spectrum Activity

This compound has demonstrated antiviral effects against a spectrum of viruses within the Picornaviridae family, including various rhinoviruses, poliovirus, coxsackievirus B3, and enterovirus D68 researchgate.netnih.govncats.ionih.govcaymanchem.comkuleuven.be. Research has indicated it inhibits the replication of poliovirus PV1 viral RNA and reduces viral titers in cells infected with Theiler's murine encephalomyelitis virus caymanchem.com. This compound also exhibits strong antiviral effects against Enterovirus 71 (EV71) in vitro nih.gov.

Despite this observed broad-spectrum activity against enteroviruses and rhinoviruses, a comprehensive understanding of the molecular determinants underlying the varying sensitivity of different serotypes and strains to this compound is still needed. Future research should focus on:

Detailed comparative studies: Investigating the precise interactions of this compound with the 3A/3AB proteins and PI4KB across a wider panel of picornaviruses to identify conserved and divergent binding sites or mechanisms.

Resistance mechanisms: Further characterization of the mutations in the 3A coding region that confer resistance to this compound researchgate.netnih.govasm.org. Understanding how these mutations impact viral replication complex formation and interaction with this compound is crucial.

Role of host factors: Elucidating the extent to which inhibition of PI4KB contributes to the antiviral activity against different viruses and whether other host factors are involved.

Advancing this understanding could pave the way for designing this compound analogs with enhanced potency and a broader or more targeted spectrum of activity.

Novel Synthetic Approaches for this compound and its Derivatives

The synthesis of this compound and its analogs, including the separation of its syn and anti isomers, has been reported nih.govacs.orgdrugfuture.comtandfonline.com. Studies have explored the impact of substitutions, such as at the C2 position of the benzimidazole ring, on antiviral activity nih.govacs.org. Vinylacetylene analogs of this compound have also been synthesized and studied ncats.io.

Future research in synthetic chemistry should aim to:

Develop more efficient and scalable synthesis routes: Optimizing the synthesis of this compound and its key intermediates could reduce production costs and facilitate further research.

Design and synthesize novel derivatives: Focusing on structural modifications aimed at improving pharmacokinetic properties (e.g., absorption, metabolism, excretion), reducing potential off-target effects, and overcoming resistance mechanisms observed in viruses.

Explore structure-activity relationships (SAR) in greater detail: Systematically synthesizing and testing a wider range of analogs to establish clear relationships between structural features and antiviral potency, target specificity (viral vs. host), and pharmacokinetic profiles.

Data from SAR studies on this compound analogs have indicated that primary amino substitution at the C2 position is associated with higher activity, and steric interactions at N3 can reduce antiviral activity nih.govacs.org.

Elucidating Complex Environmental Interactions of this compound

While the biological activity and synthesis of this compound have been subjects of research, there is a notable gap in the publicly available information regarding its environmental fate and interactions. Understanding how this compound behaves in the environment is crucial for assessing any potential ecological impact.

Key unresolved questions include:

Persistence and degradation: How long does this compound persist in different environmental compartments such as soil, water, and air? What are the primary degradation pathways (e.g., photolysis, hydrolysis, biodegradation)?

Mobility and distribution: How does this compound partition between different environmental phases? What is its potential for leaching into groundwater or accumulating in organisms?

Transformation products: What are the chemical structures and potential biological activities of the products formed during the environmental degradation of this compound?

Future research should employ analytical chemistry techniques and environmental modeling approaches to address these questions, providing data essential for a comprehensive environmental risk assessment.

Development of High-Throughput Screening Methodologies for this compound Analogs

The identification and evaluation of novel this compound analogs with improved properties necessitate efficient screening methodologies. Current research involves testing compounds against viral replication in cell culture and assessing their effects on targets like PI4KB nih.govasm.orgcaymanchem.comkuleuven.be.

Future research should focus on developing and implementing high-throughput screening (HTS) platforms that can:

Rapidly assess antiviral activity: Utilize reporter viruses or cell-based assays that allow for quick and sensitive detection of inhibition across a large number of compounds.

Evaluate target engagement: Develop HTS assays to measure the interaction of analogs with viral 3A/3AB and host PI4KB, enabling the differentiation of compounds based on their specific targets.

Predict pharmacokinetic properties: Incorporate in vitro assays that can provide early indications of absorption, distribution, metabolism, and excretion (ADME) characteristics to prioritize compounds with more favorable profiles.

The development of such methodologies would significantly accelerate the discovery and optimization of this compound-like compounds.

Interdisciplinary Research Integrating this compound Studies

Addressing the complexities of this compound requires collaboration across multiple scientific disciplines. While research has traditionally involved virology and medicinal chemistry, future studies would benefit from greater integration with other fields.

Areas for interdisciplinary focus include:

Structural Biology: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structures of viral replication complexes and PI4KB in complex with this compound and its analogs. This would provide valuable insights for rational drug design.

Computational Chemistry: Employing molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict the binding affinity and biological activity of potential analogs before synthesis.

Cell Biology: Further investigating the role of PI4KB in viral replication and how this compound's interaction with this host factor impacts cellular processes beyond viral replication.

Environmental Science: Collaborating with environmental chemists and toxicologists to study the environmental fate and potential ecological impact of this compound and its degradation products.

Integrating these disciplines will provide a more holistic understanding of this compound, from its molecular interactions to its broader environmental implications.

Ethical Frameworks for Chemical Compound Research and Application

The research and development of chemical compounds, including antivirals like this compound, raise important ethical considerations. While specific ethical frameworks for this compound are not detailed in the search results, the general principles applicable to chemical research and drug development are relevant.

Future discussions and frameworks should consider:

Responsible innovation: Ensuring that research into this compound and its analogs is conducted with a focus on potential societal benefits while minimizing risks.

Transparency and data sharing: Promoting open access to research data and findings related to this compound's properties, synthesis, and environmental impact to facilitate informed decision-making.

Equitable access: Considering how potential future applications of this compound or its derivatives could be made accessible and affordable globally, particularly in regions affected by the viruses it targets.

Environmental stewardship: Developing and applying this compound and related compounds in a manner that minimizes their environmental footprint, guided by a thorough understanding of their environmental fate.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying ENVIROXIME's mechanisms of action?

- Methodological Answer :

- Define independent variables (e.g., this compound concentration, exposure time) and dependent variables (e.g., enzymatic inhibition, cellular response) .

- Include controls (positive/negative) to isolate this compound-specific effects .

- Use statistical tools (e.g., ANOVA, regression models) to analyze dose-response relationships and validate hypotheses .

- Document protocols rigorously to ensure reproducibility .

Q. How should researchers address contradictory data in this compound efficacy studies?

- Methodological Answer :

- Conduct sensitivity analyses to identify outliers or confounding factors (e.g., pH, temperature) .

- Cross-validate results using alternative assays (e.g., spectrophotometry vs. chromatography) .

- Re-examine experimental conditions (e.g., purity of this compound batches, solvent compatibility) .

- Compare findings with prior literature to contextualize discrepancies .

Q. What strategies ensure accurate validation of analytical methods for this compound quantification?

- Methodological Answer :

- Follow ICH guidelines for precision, accuracy, linearity, and limit of detection/quantification .

- Perform inter-laboratory comparisons to assess method robustness .

- Use certified reference materials (CRMs) for calibration .

- Publish raw data and validation parameters in supplementary materials .

Q. How can researchers optimize literature reviews for this compound-related studies?

- Methodological Answer :

- Use Boolean search terms (e.g., "this compound AND [mechanism/toxicity/metabolism]") in databases like PubMed and SciFinder .

- Prioritize primary sources over reviews to avoid bias .

- Employ citation-tracking tools (e.g., Web of Science) to identify seminal papers .

- Synthesize findings in a matrix to highlight knowledge gaps .

Advanced Research Questions

Q. What challenges arise in ensuring reproducibility of this compound experiments, and how can they be mitigated?

- Methodological Answer :

- Standardize protocols for this compound storage, handling, and solvent preparation to minimize batch variability .

- Share datasets and code via repositories (e.g., Zenodo, GitHub) to enable replication .

- Use electronic lab notebooks (ELNs) to track procedural deviations .

- Collaborate with independent labs for external validation .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated to study this compound's systemic effects?

- Methodological Answer :

- Design cross-disciplinary workflows to align omics data (e.g., LC-MS for metabolomics, RNA-seq for transcriptomics) .

- Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis .

- Apply machine learning models to identify this compound-induced biomarker patterns .

- Address data integration challenges (e.g., normalization, scale differences) through meta-analysis frameworks .

Q. What key elements should a data management plan (DMP) for this compound research include?

- Methodological Answer :

- Specify data types (e.g., raw spectra, processed statistics) and formats (e.g., .csv, .mzML) .

- Outline metadata standards (e.g., Dublin Core, MIAME) for contextual clarity .

- Plan long-term storage solutions (e.g., institutional repositories, FAIR-compliant databases) .

- Address ethical and legal requirements for data sharing (e.g., GDPR, HIPAA) .

Q. What ethical considerations apply to human subject studies involving this compound exposure?

- Methodological Answer :

- Obtain informed consent detailing this compound's purpose, risks, and benefits .

- Use anonymized identifiers for participant data to ensure confidentiality .

- Submit protocols to Institutional Review Boards (IRBs) for approval .

- Monitor adverse events in real-time and halt trials if safety thresholds are breached .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.